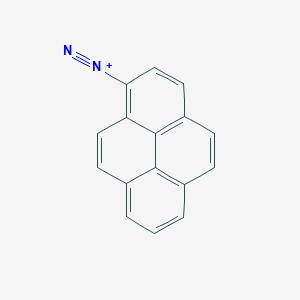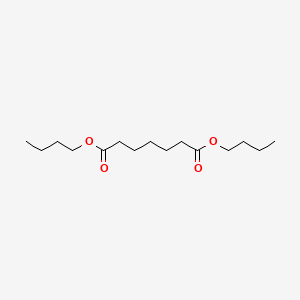![molecular formula C11H11N3O2S2 B14660804 Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate CAS No. 39136-55-5](/img/structure/B14660804.png)
Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate typically involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzothiazole ring. The overall reaction can be summarized as follows:
-
Reaction of 2-aminothiophenol with ethyl chloroformate: : [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{ClCO}_2\text{C}_2\text{H}_5 \rightarrow \text{C}_6\text{H}_4(\text{NHCO}_2\text{C}_2\text{H}_5)\text{SH} + \text{HCl} ]
-
Cyclization to form benzothiazole ring: : [ \text{C}_6\text{H}_4(\text{NHCO}_2\text{C}_2\text{H}_5)\text{SH} \rightarrow \text{C}_6\text{H}_4(\text{NCS})\text{CO}_2\text{C}_2\text{H}_5 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is explored for its use as a pesticide and herbicide.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biology: The compound is investigated for its role in enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzothiazole-2-carboxylic acid: Studied for its antimicrobial properties.
Benzothiazole-2-thiol: Used as a corrosion inhibitor.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
Properties
CAS No. |
39136-55-5 |
|---|---|
Molecular Formula |
C11H11N3O2S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
ethyl N-(1,3-benzothiazol-2-ylcarbamothioyl)carbamate |
InChI |
InChI=1S/C11H11N3O2S2/c1-2-16-11(15)14-9(17)13-10-12-7-5-3-4-6-8(7)18-10/h3-6H,2H2,1H3,(H2,12,13,14,15,17) |
InChI Key |
NCQAMPPIFHGFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


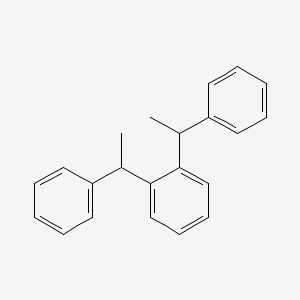
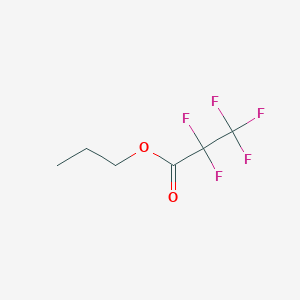
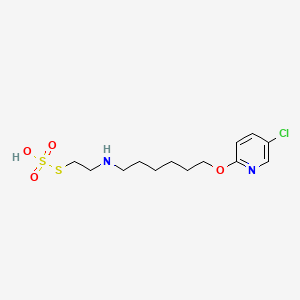
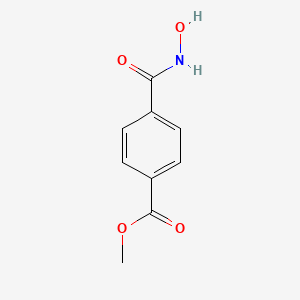
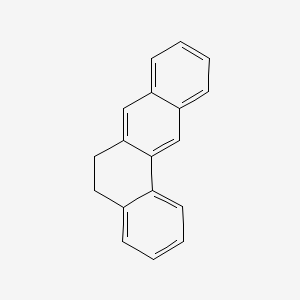



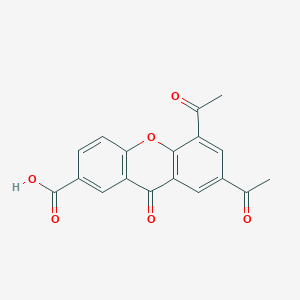
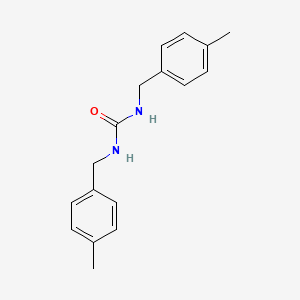
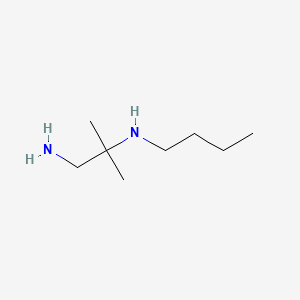
![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)
